1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUHWINZMDJUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amination: The final step involves the introduction of the ethanamine moiety. This can be achieved through a nucleophilic substitution reaction, where an appropriate amine is reacted with the brominated cyclopropyl intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of cyclopropyl-containing compounds with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and cyclopropyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Cyclopropylmethylamines
The compound shares structural homology with serotonin 2C (5-HT2C) receptor modulators. Key analogs and their distinguishing features:
Key Observations :
Cyclopropane-Containing Amines with Halogenated Aryl Groups
Key Observations :
- Halogen Impact : Bromine in the target compound may confer stability against metabolic oxidation compared to trifluoromethyl groups .
Cyclobutane and Larger Ring Analogs
Notes and Limitations
Data Gaps : Experimental pharmacological or toxicological data for this compound is absent in public databases .
Synthetic Routes : While analogs (e.g., 29 , 31 ) are synthesized via reductive amination or cyclopropanation , the target compound’s synthesis remains undocumented.
Nomenclature Consistency: Discrepancies exist in naming (e.g., "cyclopropanamine" vs. "cyclopropylamine"), requiring careful cross-referencing of CAS numbers .
Biological Activity
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure includes a cyclopropyl ring and a bromophenyl group, which contribute to its unique properties and biological interactions.
The synthesis of this compound typically involves several key steps:
- Cyclopropanation : Formation of the cyclopropyl ring via reaction with a suitable alkene.
- Bromination : Introduction of the bromophenyl group using brominating agents.
- Amination : Nucleophilic substitution to introduce the ethanamine moiety.
These reactions can be optimized for yield and purity in industrial settings .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromophenyl group enhances binding affinity, while the cyclopropyl ring may influence selectivity towards certain biological pathways .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on various brominated compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
Case Studies
- Antibacterial Activity : In a study evaluating monomeric alkaloids, several derivatives with halogen substituents showed strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The inclusion of a bromine atom was noted to enhance bioactivity significantly .
- Antifungal Activity : Similar compounds have also been assessed for antifungal properties, with some exhibiting effective inhibition against fungi like Candida albicans. These findings suggest that the structural components of this compound could be pivotal in developing new antimicrobial agents .
Comparative Analysis
To understand the biological significance of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)ethan-1-amine | Lacks cyclopropyl ring | Different reactivity and selectivity |
| 1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine | Chlorine instead of bromine | Varied antimicrobial properties |
| 1-(4-Methylphenyl)cyclopropyl]ethan-1-amine | Methyl group substitution | Altered pharmacological profile |
This comparison highlights how modifications to the structure can lead to varied biological activities, emphasizing the importance of the cyclopropyl and halogen groups in determining efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[1-(4-bromophenyl)cyclopropyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using dihalocarbenes or transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions). A critical step is the formation of the cyclopropane ring adjacent to the 4-bromophenyl group, which requires precise control of steric and electronic effects. Optimization includes:
- Temperature : Lower temperatures (e.g., 0–5°C) to minimize ring-opening side reactions.
- Catalysts : Use of chiral catalysts for enantioselective synthesis if stereochemistry is relevant .
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and the ethylamine moiety. For example, in related compounds, the NH2 group shows broad singlets at δ 1.5–2.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns. A deviation <2 ppm confirms purity .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, though requires high-quality single crystals .
Advanced: How does the 4-bromophenyl substituent influence the compound’s binding affinity to serotonin receptors (e.g., 5-HT2C)?
Answer:
The 4-bromophenyl group enhances lipophilicity and π-π stacking interactions with receptor binding pockets. In studies of analogous cyclopropylmethylamines, bromine’s electron-withdrawing effect stabilizes ligand-receptor complexes by reducing electron density in the aromatic ring, favoring hydrophobic interactions. Functional assays (e.g., calcium flux or radioligand binding) show that bromine substitution increases selectivity for 5-HT2C over 5-HT2A receptors by ~10-fold compared to non-halogenated analogs . Contradictions in activity data may arise from differences in assay conditions (e.g., cell lines, incubation times).
Advanced: What challenges exist in achieving enantiomeric purity, and what resolution methods are effective?
Answer:
Chiral resolution is complicated by the cyclopropane ring’s rigidity, which limits conformational flexibility. Methods include:
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- SFC (Supercritical Fluid Chromatography) : Higher efficiency for baseline separation; CO2/ethanol mobile phases reduce solvent waste .
- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) followed by crystallization .
Discrepancies in enantiomeric excess (ee) values between studies often stem from impurities in starting materials or inadequate column conditioning.
Advanced: How do structural modifications to the cyclopropane ring impact stability and reactivity in biological assays?
Answer:
- Ring Strain : The cyclopropane’s inherent strain increases reactivity, potentially leading to ring-opening under acidic conditions (e.g., lysosomal pH). Stability studies (via LC-MS) show <5% degradation at pH 7.4 over 24 hours but >30% at pH 5.0 .
- Substituent Effects : Electron-donating groups (e.g., methyl) on the cyclopropane reduce electrophilicity, enhancing metabolic stability. For example, 1-methylcyclopropyl analogs exhibit 2-fold longer half-lives in hepatic microsomes compared to unsubstituted derivatives .
Advanced: How can researchers reconcile contradictory data on biological activity across similar cyclopropylamine derivatives?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (e.g., cAMP vs. β-arrestin recruitment).
- Synthetic Impurities : Trace byproducts (e.g., ring-opened amines) may act as antagonists or allosteric modulators.
- Structural Water Molecules : X-ray structures reveal bound water in receptor pockets that may stabilize certain conformations unpredictably .
Standardization of assay protocols and rigorous analytical characterization (e.g., HRMS, NMR) are critical for cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
